Identity Defined but No Comparative Bioactivity
The target compound (CAS 646061-83-8) is a defined molecular entity with a monoisotopic mass of 796.51 Da and a molecular formula of C₃₆H₆₄N₁₀O₁₀ . The decapeptide analog CAS 646061-84-9 (H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH) differs by an N-terminal Gly deletion and a C-terminal Thr addition, yielding a molecular weight of 841.0 g/mol . While these physicochemical identifiers are distinct, no published head-to-head or cross-study assay directly compares the enzymatic substrate activity, binding affinity, cellular permeability, or stability of these two peptides. Therefore, quantitative differentiation beyond molecular identity cannot be substantiated with current public-domain data.
| Evidence Dimension | Molecular Identity and Formula |
|---|---|
| Target Compound Data | C₃₆H₆₄N₁₀O₁₀; MW 797.0 g/mol |
| Comparator Or Baseline | CAS 646061-84-9: C₃₈H₆₈N₁₀O₁₁; MW 841.0 g/mol |
| Quantified Difference | Difference of C₂H₄O and 44 Da in molecular weight; distinct C-terminal residue (Gly-Ala vs Gly-Ala-Thr) |
| Conditions | As reported in vendor specifications ; no common assay data exist. |
Why This Matters
Procurement decisions must currently rely on the unique CAS registry number and molecular identity, as no performance-based differentiation is available to prioritize one peptide over the other for a given assay.
